5-Phenyl-1,3-benzothiazole-2-thiol
CAS No.:
Cat. No.: VC15705594
Molecular Formula: C13H9NS2
Molecular Weight: 243.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NS2 |
|---|---|
| Molecular Weight | 243.4 g/mol |
| IUPAC Name | 5-phenyl-3H-1,3-benzothiazole-2-thione |
| Standard InChI | InChI=1S/C13H9NS2/c15-13-14-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
| Standard InChI Key | PNVQWHLXRYACFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=S)N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-phenyl-1,3-benzothiazole-2-thiol comprises a benzothiazole ring system fused with a benzene moiety. The benzothiazole unit consists of a six-membered benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms. The phenyl group at the 5-position introduces steric bulk and electronic effects, while the thiol group at the 2-position enables nucleophilic reactivity .
Stereoelectronic Features
The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in biological targets. The thiol group’s high polarizability enhances hydrogen-bonding capabilities, critical for binding enzyme active sites .
Spectroscopic and Physical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉NS₂ | |
| Molecular Weight | 243.4 g/mol | |
| Melting Point | 172–179°C (dec.) | |
| ¹H NMR (DMSO-d₆) | δ 7.35–8.16 (m, Ar-H), 2.21 (s, CH₃) | |
| MS (ESI) | m/z 330.0 [M+H]⁺ |
The ¹H NMR spectrum reveals aromatic protons between δ 7.35–8.16 ppm and methyl groups at δ 2.21 ppm in derivatives . Mass spectrometry confirms the molecular ion peak at m/z 330.0 for acylated analogs .
Synthetic Methodologies
Direct Synthesis from Benzothiazole Precursors
A common route involves condensing 2-aminothiophenol with substituted benzaldehydes. For example, reacting 2-amino-5-phenylbenzenethiol with thiourea in acidic media yields the target compound via cyclodehydration .
Functionalization via Nucleophilic Substitution
The thiol group undergoes alkylation or acylation to produce sulfur-bridged derivatives. In a seminal study, 5-phenyl-1,3-benzothiazole-2-thiol reacted with α-haloacetyl halides in acetone under basic conditions (triethylamine) to form S-acetyl intermediates :
Optimization of Reaction Conditions
Yields improved to 81% when using a 1:1.05 molar ratio of thiol to α-bromopropanoyl bromide at 0–5°C . Polar aprotic solvents like acetone enhanced nucleophilicity, while excess base minimized disulfide formation.
Pharmacological Applications
Antimicrobial Activity
Derivatives bearing 5-phenyl-1,3-benzothiazole-2-thiol moieties exhibit broad-spectrum antimicrobial effects. For instance, 5-amino-1-[(1,3-benzothiazol-2-ylthio)acetyl]-3-phenyl-1H-pyrazole-4-carbonitrile (MIC: 2 µg/mL against S. aureus) outperformed ampicillin .
Comparative Analysis with Structural Analogs
Benzothiazole vs. Benzoxazole Derivatives
Replacing the thiazole sulfur with oxygen (as in 5-phenyl-1,3-benzoxazole-2-thiol) reduces electrophilicity, diminishing antimicrobial potency by 40% . The sulfur atom’s larger atomic radius enhances hydrophobic interactions in target binding pockets.
Thiol vs. Methylthio Derivatives
Methylation of the thiol group (-SH → -SMe) decreases solubility in aqueous media but improves metabolic stability. For example, 5-phenyl-1,3-benzothiazole-2-(methylthio) showed a 3-fold longer plasma half-life in murine models .
Future Perspectives
Advances in click chemistry and computational docking could streamline the design of 5-phenyl-1,3-benzothiazole-2-thiol derivatives targeting SARS-CoV-2 main protease (Mᵖʳᵒ) or Alzheimer’s β-secretase (BACE1). Additionally, nanoformulations (e.g., liposomal encapsulation) may enhance bioavailability for CNS applications.
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